molecular formula C11H9NO B166895 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile CAS No. 138764-20-2

5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Cat. No. B166895
Key on ui cas rn: 138764-20-2
M. Wt: 171.19 g/mol
InChI Key: VIHLGHRPFVEQBU-UHFFFAOYSA-N
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Patent
US05639911

Procedure details

4-Cyano-1-indanone-2'-amidinohydrazone hydrochloride Analogously to Example 1,314 mg (2 mmol) of 4-cyano-1-indanone are dissolved in 20 ml of methanol; a solution of 272 mg (2 mmol) of aminoguanidine hydrogen carbonate in 9 ml of water and 1 ml of 2N hydrochloric acid is added and the mixture is stirred at reflux for 4 days. After cooling, the reaction mixture is concentrated to dryness by evaporation and the residue is crystallised from water, yielding stamping compound (a), m.p. >230°: 1H--NMR (DMSO-d6 /D2O): δ=8.16 (d, 1H; 7.9 (d, 1H; 7.55 (t, 1H; 3.28 (m,2H); 2.9 (m,2H); IR(Nujol): 2190 cm-1 (CN).
[Compound]
Name
4-Cyano-1-indanone-2'-amidinohydrazone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
272 mg
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=[O:12])#[N:2].[C:13](=O)(O)O.NNC(N)=N>CO.O.Cl>[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:13][CH2:5][CH2:6][C:7]2=[O:12])#[N:2] |f:1.2|

Inputs

Step One
Name
4-Cyano-1-indanone-2'-amidinohydrazone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
C(#N)C1=C2CCC(C2=CC=C1)=O
Step Three
Name
Quantity
272 mg
Type
reactant
Smiles
C(O)(O)=O.NNC(=N)N
Name
Quantity
9 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is crystallised from water

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C2CCCC(C2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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